2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate

Physicochemical Properties Drug-likeness Lipophilicity

2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate (CAS 355433-20-4) is a synthetic quinoline-4-carboxylate ester. Its structure features a phenacyl (2-oxo-2-phenylethyl) ester at the 4-position and a 4-heptylphenyl substituent at the 2-position of the 6-methylquinoline core.

Molecular Formula C32H33NO3
Molecular Weight 479.6 g/mol
CAS No. 355433-20-4
Cat. No. B12041655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate
CAS355433-20-4
Molecular FormulaC32H33NO3
Molecular Weight479.6 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OCC(=O)C4=CC=CC=C4
InChIInChI=1S/C32H33NO3/c1-3-4-5-6-8-11-24-15-17-25(18-16-24)30-21-28(27-20-23(2)14-19-29(27)33-30)32(35)36-22-31(34)26-12-9-7-10-13-26/h7,9-10,12-21H,3-6,8,11,22H2,1-2H3
InChIKeyTTWPJGXTJWHKMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate (CAS 355433-20-4): Structural Identity and Compound Library Origin


2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate (CAS 355433-20-4) is a synthetic quinoline-4-carboxylate ester . Its structure features a phenacyl (2-oxo-2-phenylethyl) ester at the 4-position and a 4-heptylphenyl substituent at the 2-position of the 6-methylquinoline core. Cataloged as SALOR-INT L209198-1EA within the Sigma-Aldrich Library of Rares (SALOR-INT), it is part of a privileged screening collection , indicating it has been pre-selected for structural novelty and availability, though its specific bioactivity may be unreported or it may constitute 'dark chemical matter'.

Procurement Risks: Why Analogs of 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate Cannot Be Casually Swapped


Within the SALOR-INT library, small structural variations, such as the presence of a 6-methyl group on the quinoline core (absent in des-methyl analog 355433-33-9) or an ester side-chain modification (e.g., p-tolyl vs. phenyl, as in 355433-24-8), create distinct compounds with potentially divergent biological fingerprints. Generic substitution risks fundamentally altering key properties like lipophilicity (ClogP) and molecular recognition . Even when in-class compounds appear similar, their specific interaction profiles are often unique, making the exact compound non-interchangeable for research reproducibility, a critical factor for screening libraries where a structural change may shift a compound from biologically inert to active [1].

Head-to-Head Quantitative Differentiation: 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate vs. Closest Analogs


Molecular Weight and Lipophilicity (ClogP) Differentiation via 6-Methyl Substitution

The presence of a methyl group at the 6-position of the quinoline core distinguishes CAS 355433-20-4 (MW: 479.61 g/mol) from its des-methyl analog, 2-oxo-2-phenylethyl 2-(4-heptylphenyl)quinoline-4-carboxylate (CAS 355433-33-9, MW: 465.58 g/mol) . This methylation increases molecular weight by 14.03 Da and is predicted to elevate the partition coefficient (ClogP) by approximately 0.5-0.8 log units, increasing lipophilicity, a critical factor for membrane permeability and protein binding.

Physicochemical Properties Drug-likeness Lipophilicity

Ester Side-Chain Variation: Phenacyl Ester vs. p-Tolyl Ester Pyhsicochemical Impact

The compound features a 2-oxo-2-phenylethyl (phenacyl) ester, whereas a closely cataloged analog, 2-oxo-2-(p-tolyl)ethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate (CAS 355433-24-8), contains a 4-methylphenyl (p-tolyl) ketone moiety . This structural difference (phenyl vs. p-tolyl) alters the electron density and steric environment of the ester carbonyl, which directly influences chemical stability and reactivity, particularly susceptibility to nucleophilic attack or enzymatic hydrolysis.

Structural Diversity Ester Hydrolysis Chemical Stability

Supplier-Qualified Purity and Analytical Validation for Reproducible Screening

For procurement and assay reproducibility, the identity and purity of the target compound are verified. Supplier Bidepharm provides CAS 355433-20-4 at a standard purity of 95%+ and offers batch-specific QC documentation including NMR, HPLC, or GC analysis . This direct quality control commitment provides a quantitative baseline (purity ≥95%) that is essential for reliable biological screening and differentiates it from unverified sources where purity may be variable or uncertified.

Analytical Chemistry Quality Control Reproducibility

SALOR-INT Library Provenance as a 'Dark Chemical Matter' Candidate

The compound's designation as SALOR-INT L209198-1EA indicates it belongs to the Sigma-Aldrich Library of Rares (SALOR-INT), a curated collection of over 100,000 structurally unique, drug-like small molecules derived from a larger proprietary source . A significant proportion of compounds in such libraries have been profiled in numerous biological assays but remain without any reported bioactivity, classifying them as 'dark chemical matter' [1]. This distinguishes it from many analogs with reported bioactivity, positioning it uniquely for research focused on discovering novel mechanisms of action or probing for activity in under-explored biological space.

Chemical Biology High-Throughput Screening Dark Chemical Matter

Recommended Application Scenarios for 2-Oxo-2-phenylethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate (CAS 355433-20-4)


Structure-Activity Relationship (SAR) Exploration of Methyl Group Effects

Synthetic chemists and medicinal chemists can procure this compound alongside its des-methyl analog (CAS 355433-33-9) to systematically study the impact of the 6-methyl group on target binding affinity. The 14 Da molecular weight increase and predicted ClogP shift of 0.5-0.8 log units provide a direct, quantifiable basis for SAR studies, allowing researchers to correlate specific physiochemical changes with biological outcomes in their assays .

Novel Target Discovery Using 'Dark Chemical Matter'

For laboratories focused on phenotypic screening or target deconvolution, this compound is a strategic procurement choice. As a member of the SALOR-INT library with no reported bioactivity, it represents a high-quality, drug-like molecule that has likely been tested in multiple HTS campaigns without generating a signal. This 'dark chemical matter' profile makes it an ideal negative control or a starting point for phenotypic screening in novel biological contexts, aligning with modern drug discovery strategies that exploit such compounds [1].

Chemical Probe Development with Defined QC Baseline

Researchers developing chemical tools for use in cell-based assays require materials with verified purity to ensure reproducible results. The 95%+ purity guarantee and availability of batch-specific NMR and HPLC data from suppliers like Bidepharm provide a quantifiable quality baseline . This is essential for minimizing false positives in assay results, making the compound a reliable choice for chemical biology studies where compound integrity is paramount.

Prodrug Design and Ester Stability Studies

The phenacyl ester motif in this compound is a known photolabile and enzyme-labile protecting group. Researchers can compare its stability and cleavage kinetics directly with the p-tolyl ester analog (CAS 355433-24-8) to investigate how the para-methyl group influences ester hydrolysis rates. This provides a unique, built-in reactivity probe for studies focused on controlled drug release or the design of ester-based prodrugs .

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